molecular formula C25H26ClN3O3 B11531177 Methyl 2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11531177
M. Wt: 451.9 g/mol
InChI Key: ANACOJYDBCFEFF-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines, pyridine derivatives, and other aromatic compounds. The synthesis may involve:

    Condensation Reactions: Combining aromatic amines with aldehydes or ketones.

    Cyclization: Formation of the hexahydroquinoline ring system.

    Functional Group Transformations: Introduction of the carboxylate and amino groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to nitro or other oxidized forms.

    Reduction: Reduction of the carbonyl group to alcohol.

    Substitution: Halogenation, nitration, or sulfonation of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizing reagents like halogens (Cl2, Br2), nitrating agents (HNO3), or sulfonating agents (SO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce alcohols.

Scientific Research Applications

Methyl 2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.

    Organic Synthesis: Serving as an intermediate in the synthesis of more complex molecules.

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with similar hexahydroquinoline structures.

    Aromatic Amines: Compounds with similar amino and aromatic functional groups.

    Pyridine Derivatives: Compounds with similar pyridine rings.

Uniqueness

Methyl 2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of functional groups and structural features, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C25H26ClN3O3

Molecular Weight

451.9 g/mol

IUPAC Name

methyl 2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-4-pyridin-3-yl-6,8-dihydro-4H-quinoline-3-carboxylate

InChI

InChI=1S/C25H26ClN3O3/c1-14-16(26)8-5-9-17(14)29-18-11-25(2,3)12-19(30)21(18)20(15-7-6-10-28-13-15)22(23(29)27)24(31)32-4/h5-10,13,20H,11-12,27H2,1-4H3

InChI Key

ANACOJYDBCFEFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C3=C(C(C(=C2N)C(=O)OC)C4=CN=CC=C4)C(=O)CC(C3)(C)C

Origin of Product

United States

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